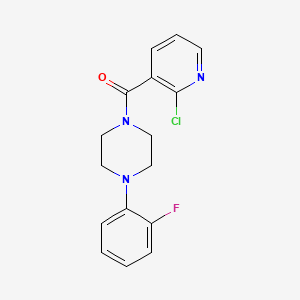

2-Chloro(3-pyridyl) 4-(2-fluorophenyl)piperazinyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the pyridine ring undergoes nucleophilic displacement with amines, thiols, and alcohols under mild conditions.

Reaction with Anilines

-

Conditions : Dioxane, triethylamine (TEA), 60°C for 3 h.

-

Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups on pyridine.

-

Example :

Reaction with 3,5-difluoroaniline yields N-(3,5-difluorophenyl)-2-substituted pyridine-3-sulfonamide derivatives (70–82% yield) .

| Reagent | Product | Yield (%) | Source |

|---|---|---|---|

| 3,5-Difluoroaniline | N-(3,5-Difluorophenyl)sulfonamide | 72 | |

| 4-Fluoroaniline | N-(4-Fluorophenyl)sulfonamide | 73 | |

| 3-Chloroaniline | N-(3-Chlorophenyl)sulfonamide | 70 |

Cyclocondensation Reactions

The ketone group participates in cyclization with hydrazines and thioureas to form heterocyclic scaffolds.

Hydrazone Formation

-

Conditions : Hydrazine hydrate in ethanol, reflux for 2 h.

-

Product : 2-hydrazinylpyridine-3-sulfonamide derivatives (85% yield) .

-

Application : Precursors for thieno[2,3-b]pyridines with antitumor activity .

Cross-Coupling Reactions

The piperazine moiety enables Pd-catalyzed couplings for structural diversification.

Buchwald–Hartwig Amination

-

Conditions : Pd(OAc)₂, Xantphos ligand, K₃PO₄, toluene, 110°C.

-

Example :

Coupling with aryl bromides yields N-arylpiperazine derivatives (66–95% yield) .

Reduction and Oxidation

-

Reduction : Sodium borohydride in methanol reduces the ketone to a secondary alcohol (unstable, often intermediate).

-

Oxidation : Potassium permanganate in acidic media oxidizes the pyridine ring to pyridine N-oxide derivatives.

Biological Target Interactions

The compound modulates enzymes and receptors via:

-

Hydrogen bonding : Pyridine nitrogen and ketone oxygen interact with catalytic residues (e.g., MAO-A/B) .

-

π-π stacking : Fluorophenyl and pyridine rings engage hydrophobic pockets (e.g., F352 in MAO-A) .

Spectral Characterization

| Technique | Key Signals (δ, ppm) | Functional Group | Source |

|---|---|---|---|

| ¹H NMR | 7.63 (dd, J = 8.4, 6.8 Hz, H-5 pyridine) | Pyridine ring protons | |

| IR | 1643 cm⁻¹ (C=O stretch) | Ketone | |

| MS | m/z 618 [M⁺] | Molecular ion confirmation |

Reaction Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ 20% yield vs. room temp |

| Base | Triethylamine | Neutralizes HCl, ↑ efficiency |

| Solvent | Dioxane/DMF | Solubilizes aromatic reagents |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is primarily investigated for its role as a pharmacological agent. Its structure suggests potential activity against various biological targets, particularly in the treatment of neurological disorders and cancers.

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds can exhibit antidepressant properties. The incorporation of a fluorine atom and a chlorinated pyridine moiety may enhance the bioactivity and metabolic stability of the compound, making it a candidate for further investigation in treating depression and anxiety disorders .

Anticancer Potential

Studies have shown that similar piperazine derivatives can act as selective androgen receptor modulators (SARMs), which are useful in treating hormone-dependent cancers such as prostate cancer. The structural features of 2-Chloro(3-pyridyl) 4-(2-fluorophenyl)piperazinyl ketone may allow it to interact effectively with androgen receptors, offering a pathway for developing new anticancer therapies .

Case Studies

-

Fluorinated Compounds in Drug Development :

A review highlighted the significance of fluorinated compounds in enhancing the pharmacokinetic properties of drugs. Fluorination often increases metabolic stability and bioavailability, making compounds more effective as therapeutic agents . This trend supports the exploration of this compound in drug design. -

Piperazine Derivatives :

Research on piperazine derivatives has demonstrated their utility in various therapeutic areas, including neuropharmacology and oncology. The introduction of halogen substituents, like chlorine and fluorine, has been shown to modulate biological activity significantly . This reinforces the potential applications of the compound under discussion.

Data Table: Comparative Analysis of Piperazine Derivatives

Mécanisme D'action

The mechanism of action of 2-Chloro(3-pyridyl) 4-(2-fluorophenyl)piperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

Comparaison Avec Des Composés Similaires

2-Chloro(3-pyridyl) 4-(2-fluorophenyl)piperazinyl ketone can be compared with other similar compounds, such as:

- 2-Chloro(3-pyridyl) 4-(2-chlorophenyl)piperazinyl ketone

- 2-Chloro(3-pyridyl) 4-(2-bromophenyl)piperazinyl ketone

- 2-Chloro(3-pyridyl) 4-(2-iodophenyl)piperazinyl ketone These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine, iodine) can significantly influence their chemical properties and biological activities, highlighting the uniqueness of this compound .

Propriétés

IUPAC Name |

(2-chloropyridin-3-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O/c17-15-12(4-3-7-19-15)16(22)21-10-8-20(9-11-21)14-6-2-1-5-13(14)18/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJQSNAFCGBZBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.